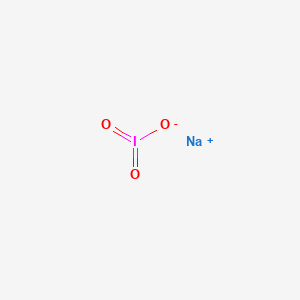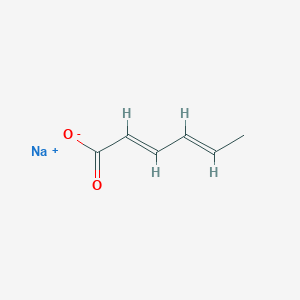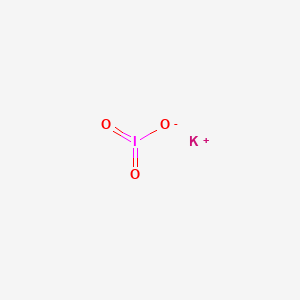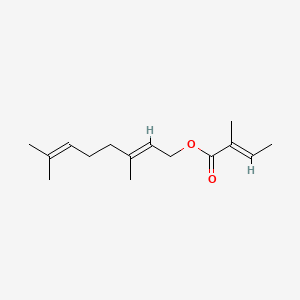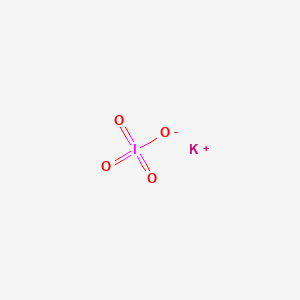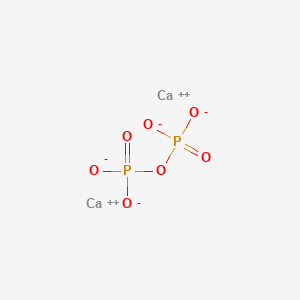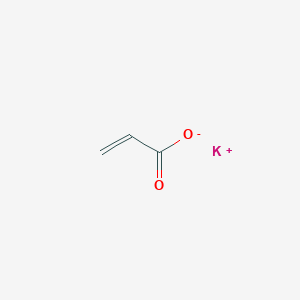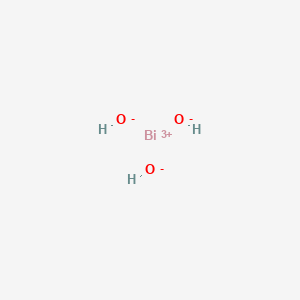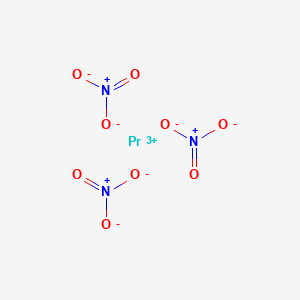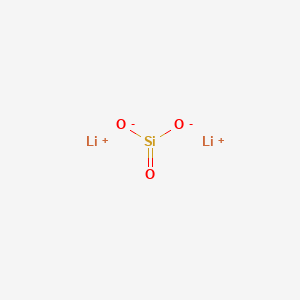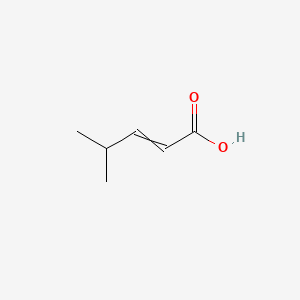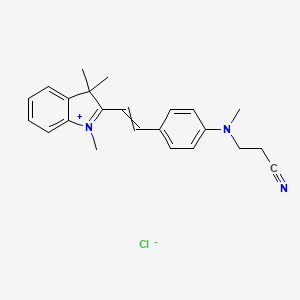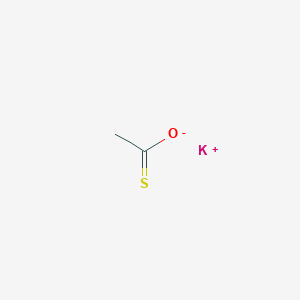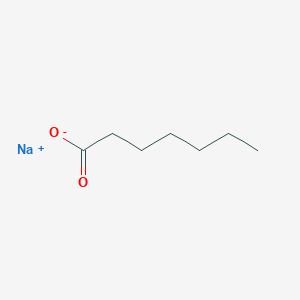
sodium;heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;heptanoate” is known as sodium heptanoate. It is a sodium salt of heptanoic acid, which is a seven-carbon saturated fatty acid. Sodium heptanoate is used in various chemical and industrial applications due to its properties as a surfactant and intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually under stirring. The reaction proceeds as follows:
C7H15COOH+NaOH→C7H15COONa+H2O
Industrial Production Methods
In industrial settings, sodium heptanoate is produced by the same neutralization process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete conversion of heptanoic acid to sodium heptanoate. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium heptanoate undergoes various chemical reactions, including:
Oxidation: Sodium heptanoate can be oxidized to produce heptanoic acid and other oxidation products.
Reduction: It can be reduced to form heptanol.
Substitution: Sodium heptanoate can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Heptanol.
Substitution: Alkyl heptanoates and other substituted heptanoates.
Applications De Recherche Scientifique
Sodium heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Sodium heptanoate is used in studies involving fatty acid metabolism and as a model compound for studying the effects of fatty acids on biological systems.
Mécanisme D'action
The mechanism of action of sodium heptanoate involves its interaction with biological membranes and proteins. As a surfactant, it can alter the permeability of cell membranes, affecting the transport of ions and molecules. Sodium heptanoate can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Sodium heptanoate can be compared with other sodium salts of fatty acids, such as sodium octanoate and sodium hexanoate. While all these compounds share similar surfactant properties, sodium heptanoate has a unique seven-carbon chain length, which affects its solubility, reactivity, and biological activity. The longer chain length of sodium heptanoate compared to sodium hexanoate results in different physical and chemical properties, making it suitable for specific applications where shorter or longer chain fatty acids may not be as effective .
List of Similar Compounds
- Sodium hexanoate
- Sodium octanoate
- Sodium decanoate
Propriétés
IUPAC Name |
sodium;heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDPTPUELYEPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
